CAA-0225

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

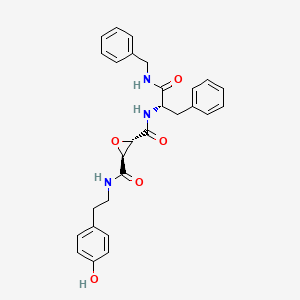

C28H29N3O5 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |

InChI Key |

ZMZQYVMNDRBKLO-SDHOMARFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of the Cellular Antioxidant Activity (CAA) Assay: A Technical Guide

The Cellular Antioxidant Activity (CAA) assay is a sophisticated method designed to measure the antioxidant capacity of various compounds within a biologically relevant cellular environment. This assay moves beyond simple chemical reactions in a test tube to provide a more accurate representation of how an antioxidant might function in a living system. It accounts for crucial factors such as cellular uptake, metabolism, and the compound's ability to counteract intracellular oxidative stress.

Fundamental Principle

The core principle of the CAA assay revolves around the use of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify the level of oxidative stress within cultured cells, typically human hepatocarcinoma (HepG2) or colon adenocarcinoma (Caco-2) cells.[1][2][3] The assay measures the ability of a test compound to inhibit the oxidation of DCFH-DA to its highly fluorescent derivative, 2',7'-dichlorofluorescein (DCF), in the presence of a free radical generator.[1][4]

The process begins with the passive diffusion of the non-fluorescent DCFH-DA into the cells.[1] Once inside, cellular esterases cleave the diacetate groups, transforming the molecule into the polar, non-fluorescent 2',7'-dichlorofluorescin (DCFH), which becomes trapped within the cell.[1] Subsequently, a peroxyl radical generator, commonly 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is introduced.[1][4] ABAP spontaneously decomposes to produce peroxyl radicals, which induce oxidative stress and oxidize the intracellular DCFH to the fluorescent DCF.[1]

Antioxidant compounds present within the cells can scavenge these peroxyl radicals, thereby preventing the oxidation of DCFH and reducing the level of fluorescence. The degree of fluorescence is inversely proportional to the antioxidant activity of the test compound. The results are often expressed as micromoles of quercetin equivalents, a potent and well-characterized antioxidant, per a given amount of the test substance.[4]

Signaling Pathway and Mechanism of Action

The signaling pathway of the CAA assay is a chemically induced cascade leading to a measurable fluorescent output. The key steps are outlined below.

Caption: Cellular mechanism of the CAA assay.

Experimental Workflow

The experimental protocol for the CAA assay follows a standardized procedure to ensure reproducibility and accuracy. The general workflow is depicted in the following diagram.

Caption: Standard experimental workflow for the CAA assay.

Detailed Experimental Protocol

The following is a representative protocol for conducting the CAA assay using HepG2 cells.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Williams' Medium E (supplemented with L-glutamine and Hepes)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP)

-

Quercetin (as a standard)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Seeding:

-

HepG2 cells are cultured in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Cells are seeded into a 96-well microplate at a density of 6 x 10^4 cells per well in 100 µL of growth medium.[1]

-

The plate is incubated for 24 hours to allow for cell attachment and confluence.

-

-

Treatment with Antioxidants:

-

After 24 hours, the growth medium is removed, and the cells are washed with PBS.

-

Cells are treated in triplicate with 100 µL of treatment medium containing the test compounds at various concentrations for 1 hour.[1] Quercetin is used as a positive control.

-

-

Probe Loading:

-

Following the antioxidant treatment, the cells are incubated with a working solution of 25 µM DCFH-DA in treatment medium for 1 hour.[1]

-

-

Induction of Oxidative Stress and Fluorescence Measurement:

-

After incubation with the probe, the cells are washed with PBS to remove any extracellular compounds.

-

100 µL of 600 µM ABAP solution in Hank's Balanced Salt Solution (HBSS) is added to each well to induce peroxyl radical formation.[1]

-

The microplate is immediately placed in a fluorescence plate reader.

-

Fluorescence is measured kinetically, typically every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[1][5]

-

-

Controls:

-

Control wells: Contain cells treated with DCFH-DA and the oxidant (ABAP).

-

Blank wells: Contain cells treated with the dye and HBSS without the oxidant.

-

-

Data Analysis:

-

The area under the curve (AUC) of fluorescence versus time is calculated for both the control and treated wells.

-

The CAA value is calculated using the following formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the integrated area under the control curve.

-

The antioxidant activity of the test compounds is often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the phytochemical or per 100 grams of the fresh fruit.[4]

-

Quantitative Data Summary

The CAA assay has been utilized to quantify the antioxidant activity of various phytochemicals and food extracts. The following tables summarize some of the reported findings.

Table 1: Cellular Antioxidant Activity of Pure Phytochemicals

| Phytochemical | CAA Value (µmol QE / 100 µmol) |

| Quercetin | Highest |

| Kaempferol | Second Highest |

| Epigallocatechin gallate (EGCG) | Third Highest |

| Myricetin | Fourth Highest |

| Luteolin | Fifth Highest |

| (Source: Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.)[4] |

Table 2: Cellular Antioxidant Activity of Selected Fruits

| Fruit | CAA Value (µmol QE / 100 g) |

| Blueberry | Highest |

| Cranberry | Second Highest |

| Apple | Third Highest (equal to Red Grape) |

| Red Grape | Third Highest (equal to Apple) |

| Green Grape | Fourth Highest |

| (Source: Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.)[4] |

Table 3: Antioxidant Activity of Phenolic Compounds in Different Cell Lines

| Compound (Concentration) | Cell Line | % Reduction in Fluorescence |

| Quercetin (25 µM) | HepG2 | 17.1 ± 0.9 |

| Quercetin (250 µM) | HepG2 | 58.6 ± 2.4 |

| (+)-Catechin (50 µM) | Caco-2 | 54.1 ± 1.4 |

| Quercetin (50 µM) | Caco-2 | 63.6 ± 0.9 |

| (Source: Kellett, M. E., et al. (2018). Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line. Journal of Functional Foods, 47, 446-452.)[3] |

Conclusion

The Cellular Antioxidant Activity assay provides a more biologically meaningful assessment of antioxidant potential compared to traditional chemical-based assays.[4] By incorporating aspects of cellular uptake, metabolism, and localization, the CAA assay offers valuable insights for researchers, scientists, and drug development professionals in the fields of nutrition, pharmacology, and toxicology. The standardized protocol and the use of a reference antioxidant like quercetin allow for the comparison of antioxidant activity across a wide range of compounds and natural extracts.

References

- 1. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

Unlocking Nature's Arsenal: A Technical Guide to the CAA-0225 Assay for Natural Product Antioxidant Discovery

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds from natural sources is a critical endeavor in the development of new therapeutics and health-promoting agents. The Cellular Antioxidant Activity (CAA) assay, specifically the CAA-0225 protocol, has emerged as a robust and biologically relevant method for evaluating the antioxidant potential of natural products. This technical guide provides an in-depth overview of the this compound assay, including its core principles, detailed experimental protocols, data interpretation, and its application in the discovery of potent natural antioxidants.

Introduction: Beyond Chemical Assays

Traditional antioxidant assays, such as DPPH and ABTS, measure the radical scavenging capacity of compounds in a chemical system.[1] However, these methods often fail to predict the actual antioxidant efficacy within a biological context, as they do not account for crucial factors like cellular uptake, metabolism, and localization of the antioxidant compound.[2] The CAA assay addresses these limitations by measuring antioxidant activity directly within a cell-based model, providing a more physiologically relevant assessment.[2][3]

The this compound assay utilizes human hepatocarcinoma HepG2 cells, which are metabolically active and provide a suitable model for studying the intracellular effects of antioxidants.[2][4][5] The assay's principle revolves around the use of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify the generation of reactive oxygen species (ROS).[2][4][5]

The Core Principle of the this compound Assay

The this compound assay is based on the following sequence of events:

-

Cellular Uptake and Conversion of DCFH-DA: The non-fluorescent DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to form 2',7'-dichlorofluorescin (DCFH), which is non-fluorescent and trapped within the cell.[2][5]

-

Induction of Oxidative Stress: Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).[2][4][5]

-

Oxidation of DCFH and Fluorescence: In the presence of ROS (peroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][4]

-

Antioxidant Intervention: Antioxidant compounds present within the cells can scavenge the peroxyl radicals, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescence signal.[2]

-

Quantification of Antioxidant Activity: The reduction in fluorescence in the presence of a test compound compared to a control (cells treated with ABAP alone) is proportional to its cellular antioxidant activity.[2][4]

Below is a diagram illustrating the workflow of the this compound assay.

Detailed Experimental Protocol

This protocol is a synthesized guide based on established methodologies.[5][6]

3.1. Materials and Reagents

-

Human hepatocarcinoma (HepG2) cells

-

Williams' Medium E (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 10 mM HEPES, 100 units/mL penicillin, and 100 µg/mL streptomycin)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

-

Quercetin (as a positive control)

-

Phosphate-buffered saline (PBS)

-

96-well black microplates with clear bottoms

-

Fluorescence plate reader

3.2. Cell Culture

-

Culture HepG2 cells in Williams' Medium E in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth. For the assay, use cells between passages 15 and 30.

3.3. This compound Assay Procedure

-

Cell Seeding: Seed HepG2 cells into a 96-well black microplate at a density of 6 x 10^4 cells/well in 100 µL of growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and confluence.

-

Washing: After incubation, remove the growth medium and wash the cells once with 100 µL of PBS.

-

Treatment with Natural Product Extracts and DCFH-DA:

-

Prepare various concentrations of the natural product extracts and the quercetin standard in treatment medium (Williams' Medium E without FBS).

-

Add 100 µL of the treatment medium containing the test compounds or quercetin to the respective wells.

-

To all wells (except the blank), add DCFH-DA to a final concentration of 25 µM.

-

-

Incubation with Treatment: Incubate the plate for 1 hour at 37°C and 5% CO2.

-

Washing: Remove the treatment medium and wash the cells twice with 100 µL of PBS.

-

Induction of Oxidative Stress: Add 100 µL of 600 µM ABAP solution (prepared in PBS) to all wells except the blank and negative control wells. Add 100 µL of PBS to the blank and negative control wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour. The excitation wavelength is 485 nm and the emission wavelength is 538 nm.

3.4. Data Analysis

-

Calculate the Area Under the Curve (AUC): Plot the fluorescence intensity against time for each well. The AUC can be calculated using the following formula: AUC = (T2 - T1) * (F2 + F1) / 2 where T is the time and F is the fluorescence.

-

Calculate the CAA Value: The CAA value for each sample is calculated using the following equation: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100 where AUC_sample is the AUC for the wells treated with the natural product and ABAP, and AUC_control is the AUC for the wells treated with ABAP only.

-

Express Results in Quercetin Equivalents (QE): A standard curve is generated using different concentrations of quercetin. The CAA values of the natural product extracts are then expressed as micromoles of Quercetin Equivalents per 100 grams of fresh weight (µmol QE/100 g FW) or per 100 micromoles of the pure compound.[2][4]

Quantitative Data of Natural Products in the this compound Assay

The following table summarizes the Cellular Antioxidant Activity of various natural products as reported in the literature.

| Natural Product/Compound | Source | CAA Value (µmol QE/100g or as stated) | Reference |

| Pure Compounds | |||

| Quercetin | - | 100 (by definition) | [2][4] |

| Kaempferol | - | 89.6 ± 4.5 (µmol QE/100µmol) | [2] |

| Epigallocatechin gallate (EGCG) | Green Tea | 80.2 ± 3.1 (µmol QE/100µmol) | [2] |

| Myricetin | - | 73.5 ± 3.8 (µmol QE/100µmol) | [2] |

| Luteolin | - | 65.1 ± 2.9 (µmol QE/100µmol) | [2] |

| (+)-Catechin | Grapes, Tea | Low activity in HepG2, 54.1 ± 1.4% inhibition at 50µM in Caco-2 | [7] |

| Fruits | |||

| Blueberry | - | 439 ± 25 (µmol QE/100g FW) | [2][4] |

| Cranberry | - | 373 ± 19 (µmol QE/100g FW) | [2][4] |

| Apple (Red) | - | 218 ± 12 (µmol QE/100g FW) | [2][4] |

| Red Grape | - | 218 ± 10 (µmol QE/100g FW) | [2][4] |

| Green Grape | - | 114 ± 6 (µmol QE/100g FW) | [2][4] |

| Teas | |||

| Green Tea | Camellia sinensis | Highest among teas | [8] |

| White Tea | Camellia sinensis | Medium among teas | [8] |

| Black Tea | Camellia sinensis | Lowest among teas | [8] |

Cellular Signaling Pathways in Antioxidant Action

While the CAA assay directly measures the scavenging of peroxyl radicals, the antioxidant effects of natural products within a cell are often multifaceted, involving the modulation of endogenous antioxidant defense mechanisms. Key signaling pathways are activated in response to oxidative stress, and many natural products exert their antioxidant effects by influencing these pathways.

5.1. The Keap1-Nrf2-ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of endogenous antioxidant defenses.[9][10] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation.[10] In the presence of oxidative stress or certain natural product activators, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus.[11] In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), leading to their increased expression.[11][12]

5.2. The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[12] Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes.[11] Many natural products with antioxidant properties have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects in addition to their direct radical scavenging activity.[10]

Conclusion

The this compound assay provides a valuable tool for the discovery and evaluation of natural product antioxidants in a biologically relevant context. By moving beyond simple chemical assays, researchers can gain a more accurate understanding of the potential health benefits of these compounds. This in-depth technical guide offers a comprehensive framework for implementing the this compound assay and interpreting its results within the broader context of cellular antioxidant mechanisms. The continued application of this assay will undoubtedly contribute to the identification of novel and potent natural antioxidants for use in pharmaceuticals, nutraceuticals, and functional foods.

References

- 1. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 6. zen-bio.com [zen-bio.com]

- 7. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 11. researchgate.net [researchgate.net]

- 12. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Biological Relevance of TREM2 in Cerebral Amyloid Angiopathy

This guide provides a comprehensive overview of the biological significance of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) in the context of Cerebral Amyloid Angiopathy (CAA). While a specific assay termed "CAA-0225" is not publicly documented, this document details the core methodologies and signaling pathways central to investigating the interplay between TREM2 and CAA, a critical area of research in neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to Cerebral Amyloid Angiopathy and the Role of TREM2

Cerebral Amyloid Angiopathy (CAA) is a condition characterized by the deposition of amyloid-β (Aβ) peptides in the walls of cerebral arteries and capillaries. This accumulation contributes to neuroinflammation and is a common pathological feature of Alzheimer's Disease (AD) and other neurodegenerative disorders.[1][2] Microglia, the resident immune cells of the central nervous system, play a crucial role in the response to amyloid deposition.[1]

TREM2 is a key receptor expressed on the surface of microglia that is integral to their activation, survival, phagocytic activity, and inflammatory responses.[3][4] Genetic variants of TREM2 have been identified as significant risk factors for AD.[5] Research indicates that TREM2 plays a complex and differential role in managing parenchymal Aβ plaques versus vascular Aβ in CAA, making its study critical for developing targeted therapies.[3][5][6]

The TREM2 Signaling Pathway

TREM2 activation is a critical step in the microglial response to pathological triggers like Aβ. Upon binding to its ligands, such as phospholipids exposed on damaged cells or amyloid plaques, TREM2 associates with the adaptor protein DNAX-activation protein 12 (DAP12). This interaction leads to the phosphorylation of DAP12, which in turn recruits and activates the spleen tyrosine kinase (Syk). The activation of Syk initiates a downstream signaling cascade that modulates microglial functions, including phagocytosis and cytokine production.[4][7]

Caption: The TREM2 signaling pathway in microglia.

Biological Relevance of TREM2 in CAA Pathogenesis

Studies using animal models have revealed a nuanced role for TREM2 in CAA. Loss-of-function mutations in TREM2 have been shown to have opposing effects on parenchymal and vascular amyloid pathologies. In mouse models prone to CAA (Tg-SwDI mice), the absence of TREM2 leads to a significant increase in the overall brain Aβ load, yet paradoxically, a dramatic reduction in CAA.[5][6]

This suggests that TREM2-mediated microglial activity is crucial for the clearance of parenchymal amyloid plaques but may contribute to the development or maintenance of vascular amyloid deposits. In the absence of TREM2, microglia appear to be trapped in a transitional, less reactive state, which alters their interaction with vascular Aβ.[5][6]

Table 1: Summary of Key Findings on TREM2's Role in CAA

| Feature | TREM2 Present (Wild-Type) | TREM2 Absent (Knockout) | Citation |

| Parenchymal Aβ Load | Lower | Markedly Increased | [5][6] |

| Cerebral Amyloid Angiopathy (CAA) | Present and significant | Dramatically Decreased | [5][6] |

| Microglial State | Fully reactive around amyloid deposits | Activated but trapped in a transitional state | [5][6] |

| Microglial Association with CAA | High | Reduced | [5] |

Experimental Protocols for Assessing TREM2 Function in CAA

Investigating the role of TREM2 in CAA involves a multi-faceted approach utilizing animal models and advanced molecular biology techniques.

A common approach is to cross a CAA-prone mouse model, such as the Tg-SwDI mouse, with a TREM2 knockout mouse line. This allows for direct comparison of CAA pathology and microglial responses in the presence and absence of functional TREM2.[5][6]

This is a fundamental technique to visualize and quantify changes in brain pathology.

Protocol Outline:

-

Tissue Preparation: Mice are perfused, and brains are harvested and fixed (e.g., in 4% paraformaldehyde). The tissue is then cryopreserved and sectioned.

-

Immunostaining: Brain sections are incubated with primary antibodies targeting specific proteins of interest. Common markers include:

-

IBA1: To identify microglia.

-

Aβ (e.g., 6E10 antibody): To detect amyloid deposits.

-

CD31: To label blood vessels.

-

-

Secondary Antibody Incubation: Sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

-

Imaging and Quantification: Stained sections are imaged using confocal microscopy, and the extent of CAA, Aβ load, and microglial activation is quantified using image analysis software.

snRNA-seq is employed to understand the transcriptional changes in different cell types within the brain, particularly microglia and vascular cells, in response to TREM2 loss.

Caption: Workflow for single-nucleus RNA sequencing analysis.

This technique allows researchers to identify specific gene expression signatures that define the "transitional state" of TREM2-deficient microglia and to observe the responses of other vascular cells.[5][6]

Conclusion

The investigation of TREM2's role in Cerebral Amyloid Angiopathy is a vital component of Alzheimer's disease and neuroinflammation research. The evidence indicates that TREM2 differentially modulates parenchymal and vascular amyloid pathologies, highlighting the complexity of the neuroinflammatory response in AD.[6] Understanding the mechanisms by which TREM2 influences microglial function is essential for the development of therapies that can effectively target amyloid clearance without exacerbating CAA. The experimental protocols described herein form the basis for assessing the biological and therapeutic relevance of modulating the TREM2 pathway.

References

- 1. The Amyloid-Tau-Neuroinflammation Axis in the Context of Cerebral Amyloid Angiopathy [mdpi.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. TREM2 activation on microglia promotes myelin debris clearance and remyelination in a model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of TREM2 diminishes CAA despite an overall increase of amyloid load in Tg‐SwDI mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of TREM2 diminishes CAA despite an overall increase of amyloid load in Tg-SwDI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The CAA-0225 Method: A Technical Guide to Cellular Antioxidant Activity Measurement

For researchers, scientists, and professionals in drug development, the accurate measurement of antioxidant activity is paramount. The Cellular Antioxidant Activity (CAA) assay, often referred to by specific kit designations such as CAA-0225, provides a more biologically relevant model compared to traditional chemical-based antioxidant assays. This technical guide delves into the core advantages, experimental protocols, and underlying principles of the CAA method.

Core Advantages of the this compound Method

The primary advantage of the CAA assay lies in its use of a cell-based environment, which accounts for crucial factors like cellular uptake, metabolism, and the subcellular location of antioxidant compounds. This provides a more accurate representation of in vivo efficacy that is not captured by purely chemical assays like the Oxygen Radical Absorbance Capacity (ORAC) or DPPH methods.[1][2][3][4][5]

Key benefits include:

-

Biological Relevance: The assay simulates a physiological environment, considering the bioavailability and metabolic transformation of antioxidants within the cell.[3][4][5]

-

Comprehensive Analysis: It measures the collective effect of antioxidant compounds on inhibiting the formation of intracellular reactive oxygen species (ROS).[1][2][6]

-

High-Throughput Screening: The microplate format allows for the efficient testing of multiple samples and concentrations simultaneously.[4]

-

Quantitative Results: The assay provides quantifiable data, often expressed as quercetin equivalents, allowing for direct comparison of the antioxidant potential of different compounds.[3][5]

Principle of the Assay

The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.[1][2] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH). In the presence of ROS, generated by an initiator compound such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][2][3] The presence of antioxidants scavenges the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescent signal. The fluorescence intensity is inversely proportional to the antioxidant capacity of the test compound.[1][2][6]

Experimental Protocol

The following is a generalized experimental protocol for the CAA assay. Specific details may vary depending on the cell line and the commercial kit used.

Materials

-

Human hepatocarcinoma (HepG2) or other suitable adherent cell line

-

96-well black, clear-bottom cell culture plates

-

DCFH-DA probe solution

-

Antioxidant standard (e.g., Quercetin)

-

Free radical initiator (e.g., ABAP)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader

Procedure

-

Cell Seeding and Culture: Seed cells into a 96-well plate at a density that will result in 90-100% confluency at the time of the assay.[1][2][7]

-

Cell Washing: Carefully remove the culture medium and wash the cells gently three times with PBS or HBSS.[1][2][7]

-

Probe and Sample Incubation: Add the DCFH-DA probe solution to all wells. Subsequently, add the antioxidant standard or test samples to the respective wells.[1][2][7]

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow for probe uptake and deacetylation, and for the antioxidant to be absorbed by the cells.[1][7]

-

Washing: Remove the solution and wash the cells three times with PBS or HBSS to remove any extracellular probe and antioxidant.[1][7]

-

Initiation of Oxidative Stress: Add the free radical initiator solution to all wells to induce ROS generation.[1][2][7]

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of approximately 530 nm.[1][2][7] Readings are typically taken kinetically every 1-5 minutes for a total of 60 minutes at 37°C.[1][2][7]

Data Analysis

The antioxidant activity is determined by calculating the area under the curve (AUC) from the kinetic fluorescence readings. The CAA value is then calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells with the radical initiator but without the antioxidant). Results are often expressed as micromoles of quercetin equivalents per 100 micromoles of the phytochemical or per 100 grams of the fresh weight of a food extract.[3][5]

Quantitative Data Summary

The following tables summarize representative quantitative data from CAA assays performed on various phytochemicals and fruit extracts.

Table 1: Cellular Antioxidant Activity of Selected Phytochemicals

| Phytochemical | CAA Value (µmol of Quercetin Equivalents / 100 µmol of Phytochemical) |

| Quercetin | 100.0 |

| Kaempferol | 89.2 |

| Epigallocatechin gallate (EGCG) | 78.5 |

| Myricetin | 67.3 |

| Luteolin | 55.1 |

| (Data adapted from studies on HepG2 cells)[3][5] |

Table 2: Cellular Antioxidant Activity of Selected Fruits

| Fruit | CAA Value (µmol of Quercetin Equivalents / 100 g of Fresh Fruit) |

| Blueberry | 45.6 |

| Cranberry | 38.2 |

| Apple | 21.5 |

| Red Grape | 21.3 |

| Green Grape | 10.8 |

| (Data adapted from studies on HepG2 cells)[3][5] |

Visualizing the this compound Method

To further elucidate the methodology and underlying mechanisms, the following diagrams are provided.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zen-bio.com [zen-bio.com]

- 7. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Biologically Relevant Antioxidant Assay

Traditional in vitro antioxidant assays, while useful for chemical screening, often fail to predict the actual efficacy of a compound within a biological system.[1] These methods do not account for crucial factors such as cellular uptake, metabolism, and the subcellular location of the antioxidant.[2][3][4] To bridge this gap, the Cellular Antioxidant Activity (CAA) assay was developed to provide a more biologically relevant measure of antioxidant potential.[1][3] This cell-based assay quantifies the ability of a compound to protect live cells from oxidative stress, offering a more accurate representation of its potential in vivo activity.[5]

Core Principle and Scientific Basis

The CAA assay is founded on the principle of measuring the inhibition of intracellular oxidation of a fluorescent probe by antioxidant compounds.[6] The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), a non-fluorescent molecule that can readily diffuse across the cell membrane.[2][7][8]

Once inside the cell, intracellular esterases cleave the diacetate group, converting DCFH-DA into the polar, non-fluorescent 2',7'-dichlorofluorescin (DCFH), which becomes trapped within the cell.[2][7] Subsequently, a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH), is introduced to induce oxidative stress.[2][3][7] These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][3][7]

The presence of an effective antioxidant will scavenge the peroxyl radicals, thereby preventing the oxidation of DCFH and reducing the fluorescent signal.[2][7] The antioxidant activity of a test compound is therefore quantified by measuring the reduction in fluorescence intensity compared to control cells that are not treated with the antioxidant.[2][3]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the key molecular events within a cell during the CAA assay.

References

- 1. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. zen-bio.com [zen-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Preliminary investigation of antioxidant compounds with CAA-0225

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a technical overview of the compound CAA-0225. While the preliminary investigation was intended to focus on potential antioxidant compounds, a thorough review of available scientific literature reveals that this compound is primarily characterized and utilized as a potent and specific inhibitor of cathepsin L, a lysosomal cysteine protease. There is a notable lack of public data supporting any direct antioxidant activity for this compound.

Therefore, this guide will focus on the established mechanism of action of this compound, its role as a chemical probe in studying lysosomal proteolysis, and its effects on biological pathways such as autophagy. To avoid confusion, this document will also clarify the distinction between the compound This compound and the similarly named Cellular Antioxidant Activity (CAA) assay , a method used to measure the antioxidant capacity of various substances.

Core Compound Profile: this compound

This compound is an epoxysuccinyl peptide that has been identified as a highly potent and specific inhibitor of cathepsin L.[1] Its specificity has been demonstrated by its significantly lower inhibitory activity against other related proteases, such as cathepsin B.[1] This makes this compound a valuable tool for investigating the specific roles of cathepsin L in cellular processes.

Quantitative Data: Inhibitory Activity

The primary quantitative data available for this compound relates to its enzyme inhibitory concentration.

| Compound | Target Enzyme | IC50 Value | Selectivity Note |

| This compound | Rat Liver Cathepsin L | 1.9 nM | Shows high specificity over Cathepsin B (IC50 > 1000-5000 nM)[1] |

Mechanism of Action and Key Signaling Pathways

The principal mechanism of action for this compound is the inhibition of cathepsin L, which plays a crucial role in the terminal stages of autophagy. Autophagy is a fundamental cellular process for degrading and recycling cellular components, such as long-lived proteins and damaged organelles.

Role in Autophagy

Autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded by lysosomal hydrolases, including cathepsins.[2][3][4][5]

Cathepsin L is not essential for the general degradation of proteins within the autolysosome but is specifically involved in the degradation of autophagosomal membrane markers like microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and GABA(A) receptor-associated protein (GABARAP).[1][6] By inhibiting cathepsin L, this compound effectively blocks the degradation of these markers, leading to their accumulation, which can be used to study autophagic flux.[1][6]

References

- 1. Characterization of CAA0225, a novel inhibitor specific for cathepsin L, as a probe for autophagic proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Cellular Antioxidant Activity (CAA) Assay

For Researchers, Scientists, and Drug Development Professionals

The Cellular Antioxidant Activity (CAA) assay is a robust method for evaluating the antioxidant potential of various compounds within a cellular environment. This assay provides a more biologically relevant assessment compared to traditional chemical antioxidant assays by accounting for cellular uptake, metabolism, and the compound's location within the cell.[1][2][3] It is widely utilized in the fields of nutrition, pharmacology, and drug discovery to screen for and characterize the antioxidant efficacy of phytochemicals, food extracts, and novel therapeutic agents.[1][2][4][5]

Principle of the Assay

The CAA assay quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within cells.[1][6][7] DCFH-DA is a cell-permeable, non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[6][7] A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) or AAPH, is then introduced, which generates peroxyl radicals.[1][2][8] These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][6][7] Antioxidant compounds present in the cells can scavenge these radicals, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal. The antioxidant capacity of the test compound is determined by measuring the reduction in fluorescence intensity compared to control cells.[1][2]

Signaling Pathway and Assay Mechanism

The following diagram illustrates the core mechanism of the Cellular Antioxidant Activity (CAA) assay.

Caption: Mechanism of the CAA assay.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the CAA assay.

Materials and Reagents

| Reagent | Supplier Example | Catalog Number Example |

| Human hepatocarcinoma (HepG2) cells | ATCC | HB-8065 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Sigma-Aldrich | D6883 |

| 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) | Sigma-Aldrich | 440914 |

| Quercetin (Standard) | Sigma-Aldrich | Q4951 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Trypsin-EDTA | Gibco | 25200056 |

| Black, clear-bottom 96-well microplates | Corning | 3603 |

Experimental Workflow

The following diagram outlines the key steps of the CAA assay protocol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

Practical Applications of the Cellular Antioxidant Activity (CAA) Assay in Food Science

Application Notes

The Cellular Antioxidant Activity (CAA) assay is a sophisticated analytical method that measures the antioxidant capacity of a substance within a cellular environment. This cell-based assay provides a more biologically relevant perspective compared to traditional chemical antioxidant assays, as it accounts for crucial factors such as cell uptake, metabolism, and the distribution of antioxidant compounds.[1][2] In the realm of food science, the CAA-0225 assay has emerged as an invaluable tool for researchers, scientists, and professionals in drug development to evaluate the potential health benefits of various food products and their bioactive components.

The fundamental principle of the CAA assay involves the use of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is readily absorbed by cultured human cells, typically the hepatocarcinoma cell line, HepG2. Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of peroxyl radicals, generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds present in the test sample can scavenge these peroxyl radicals, thereby inhibiting the oxidation of DCFH and reducing the fluorescence intensity. The antioxidant capacity of the sample is quantified by measuring the reduction in fluorescence compared to a control.[1][2]

The results of the CAA assay are typically expressed as micromoles of quercetin equivalents (QE) per 100 grams of the food sample (μmol QE/100 g). Quercetin, a flavonoid with potent antioxidant properties, is used as a standard for comparison. This standardized expression allows for the direct comparison of the antioxidant activity of a wide array of food items.

The applications of the this compound assay in food science are extensive and include:

-

Screening and Ranking Foods: The assay is instrumental in screening and ranking various foods, such as fruits, vegetables, and beverages, based on their cellular antioxidant potential. This information is crucial for identifying foods with high health-promoting capacities.

-

Bioavailability Studies: By measuring antioxidant activity within a cellular context, the CAA assay provides insights into the bioavailability of antioxidant compounds from different food matrices.

-

Functional Food Development: Food manufacturers can utilize the CAA assay to validate the antioxidant efficacy of new functional food products and ingredients.

-

Understanding Structure-Activity Relationships: The assay aids in elucidating the structure-activity relationships of different antioxidant compounds, helping to identify the most potent molecular structures.

Quantitative Data Summary

The following tables summarize the Cellular Antioxidant Activity (CAA) values for a variety of common foods, providing a comparative overview of their antioxidant potential.

Table 1: Cellular Antioxidant Activity of Common Fruits

| Fruit | CAA Value (μmol QE/100 g) |

| Pomegranate | 96.3 ± 5.6 |

| Wild Blueberry | 54.5 ± 3.1 |

| Blackberry | 49.3 ± 2.8 |

| Raspberry | 42.1 ± 2.5 |

| Blueberry | 39.8 ± 2.2 |

| Strawberry | 35.7 ± 1.9 |

| Cranberry | 33.6 ± 1.8 |

| Apple (with peel) | 21.9 ± 1.2 |

| Red Grape | 12.6 ± 0.7 |

| Green Grape | 10.5 ± 0.6 |

| Lemon | 3.68 ± 0.21 |

| Papaya | 0.45 ± 0.03 |

Data compiled from multiple studies.[3][4][5][6][7]

Table 2: Cellular Antioxidant Activity of Common Vegetables

| Vegetable | CAA Value (μmol QE/100 g) |

| Lotus Root | 37 ± 3.7 |

| Green Chili Pepper | 28.2 ± 2.5 |

| Balsam Pear | 3.13 ± 0.16 |

| Malabar Spinach | 2.47 ± 0.18 |

| Red Edible Amaranth | 2.18 ± 0.12 |

| Broccoli | 2.06 ± 0.06 |

| Purple Onion | 1.59 ± 0.01 |

| Chinese Kale | 1.32 ± 0.12 |

| Potato | 0.58 ± 0.02 |

| Shanghai Pakchoi | 0.57 ± 0.02 |

| Celery | 0.48 ± 0.02 |

| Red Hyacinth Bean | 0.47 ± 0.04 |

| Green Bell Pepper | 0.38 ± 0.05 |

Data from a study on vegetables commonly consumed in China.[8]

Experimental Protocols

Cell Culture and Maintenance

Cell Line: Human hepatocarcinoma (HepG2) cells are the most commonly used cell line for the CAA assay.

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

-

1% L-glutamine (2 mM)

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

The medium is changed every 2-3 days.

-

Cells are passaged when they reach 80-90% confluency.

CAA Assay Protocol

Materials:

-

HepG2 cells

-

96-well black, clear-bottom microplates

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (in methanol)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (in Hanks' Balanced Salt Solution - HBSS)

-

Quercetin standard solutions (in DMSO, diluted in treatment medium)

-

Food extracts (prepared and diluted in treatment medium)

-

Treatment medium (DMEM without FBS)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Washing: After incubation, remove the culture medium and wash the cells once with 100 µL of PBS.

-

Treatment: Add 100 µL of treatment medium containing the food extract or quercetin standard at various concentrations to the designated wells. For control wells, add treatment medium only.

-

Incubation with DCFH-DA: Add 25 µL of 25 µM DCFH-DA solution to each well. Incubate the plate for 1 hour at 37°C.

-

Washing: Remove the treatment medium containing DCFH-DA and wash the cells twice with 100 µL of PBS.

-

Induction of Oxidative Stress: Add 100 µL of 600 µM AAPH solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour. The excitation wavelength is 485 nm and the emission wavelength is 538 nm.

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample and the control.

-

The CAA value is calculated using the following formula: CAA Unit = 100 - (AUC_sample / AUC_control) x 100

-

A standard curve is generated by plotting the CAA units of the quercetin standards against their concentrations.

-

The CAA values of the food extracts are then expressed as micromoles of quercetin equivalents (QE) per 100 g of the fresh weight of the food sample.

Visualizations

Signaling Pathways and Experimental Workflow

The antioxidant activity measured by the CAA assay is a reflection of the complex interplay of various cellular signaling pathways that respond to oxidative stress. The following diagrams illustrate the key pathways involved and the experimental workflow of the CAA assay.

References

- 1. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Evaluation of the cellular antioxidant activity of 25 commonly consumed fruit species in China based on Caco-2 cells | Semantic Scholar [semanticscholar.org]

- 7. Cellular antioxidant activity of common fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caco-2 cell-based Antioxidant Activity of 36 Vegetables Commonly Consumed in China [pubs.sciepub.com]

Application Notes: Measurement of Phytochemical Antioxidant Activity Using the Cellular Antioxidant Activity (CAA) Assay

Introduction

The evaluation of antioxidant activity is crucial for the discovery and development of novel therapeutic agents from natural sources. While traditional chemical assays like DPPH or ABTS are useful for screening, they do not account for the biological complexity of a living system, such as cell uptake, metabolism, and localization of the antioxidant compound.[1][2][3] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant method for quantifying the antioxidant potential of phytochemicals, food extracts, and dietary supplements.[1][2][4] This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) within human cells, providing a more accurate representation of antioxidant efficacy in a physiological context.[2][4][5]

These application notes provide a detailed protocol and data handling procedures for researchers, scientists, and drug development professionals to effectively measure the antioxidant activity of phytochemicals using the CAA assay. The most commonly used cell line for this assay is the human hepatocarcinoma HepG2 cell line.[4][5]

Principle of the CAA Assay

The CAA assay is based on the principle that antioxidant compounds can prevent the oxidation of a probe molecule within a cell. The probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), is a non-polar, non-fluorescent molecule that can readily diffuse across the cell membrane.[3] Once inside the cell, cellular esterases cleave the diacetate groups, converting DCFH-DA into the polar, non-fluorescent 2',7'-Dichlorodihydrofluorescein (DCFH), which is then trapped within the cell.[3][5]

A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is then introduced.[4][5] ABAP spontaneously decomposes to generate peroxyl radicals, which can oxidize the intracellular DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[3][5] The presence of antioxidants, such as phytochemicals that have been taken up by the cells, will quench these radicals and inhibit the oxidation of DCFH, thereby reducing the fluorescence signal.[5] The decrease in fluorescence intensity is directly proportional to the antioxidant activity of the tested compound.[2][4]

References

- 1. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

Application Notes and Protocols for the CAA-0225 Cellular Antioxidant Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting the Cellular Antioxidant Activity (CAA) assay, a method for quantifying the antioxidant capacity of phytochemicals, food extracts, and other compounds within a cellular environment. This assay offers a more biologically relevant perspective compared to traditional chemical antioxidant assays by accounting for cellular uptake, metabolism, and localization of antioxidants.

Principle of the Assay

The CAA assay measures the ability of antioxidant compounds to inhibit the oxidation of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within human hepatocarcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells. Non-fluorescent DCFH-DA readily diffuses into cells, where it is deacetylated by cellular esterases to the polar, non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), specifically peroxyl radicals generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds present within the cells can scavenge these peroxyl radicals, thereby inhibiting the oxidation of DCFH and reducing the level of fluorescence. The antioxidant activity of a test compound is quantified by measuring the reduction in fluorescence in its presence compared to a control.[1][2][3][4]

Data Presentation

The antioxidant activity in the CAA assay is often expressed as CAA units or as quercetin equivalents (QE). A CAA unit represents the percentage inhibition of DCF formation by a sample compared to the control. Quercetin, a flavonoid with known potent antioxidant activity, is typically used as a standard to generate a dose-response curve, from which the QE of unknown samples can be determined.

Table 1: Cellular Antioxidant Activity of Selected Phytochemicals

| Phytochemical | CAA Value (µmol QE / 100 µmol) |

| Quercetin | 100.0 |

| Kaempferol | 85.5 |

| Epigallocatechin gallate (EGCG) | 78.2 |

| Myricetin | 75.1 |

| Luteolin | 69.3 |

Data compiled from Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.

Table 2: Cellular Antioxidant Activity of Selected Fruit Extracts

| Fruit | CAA Value (µmol QE / 100 g) |

| Blueberry (Wild) | 1,700 |

| Pomegranate | 1,550 |

| Blackberry | 1,260 |

| Cranberry | 1,240 |

| Raspberry | 1,170 |

| Apple | 590 |

| Red Grape | 450 |

| Strawberry | 430 |

| Green Grape | 230 |

| Banana | 80 |

Data compiled from Wolfe, K. L., et al. (2008). Cellular antioxidant activity of common fruits. Journal of Agricultural and Food Chemistry, 56(18), 8418-8426.

Experimental Protocols

This section provides a detailed methodology for performing the CAA assay using HepG2 cells.

Materials and Reagents

-

Human hepatocarcinoma (HepG2) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

-

Quercetin (or other appropriate antioxidant standard)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader

Cell Culture and Seeding

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

For the assay, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.

-

Seed the HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and form a monolayer.

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of DCFH-DA (e.g., 10 mM in methanol) and store it at -20°C, protected from light.

-

Prepare a stock solution of ABAP (e.g., 400 mM in water) and store it in aliquots at -20°C.

-

Prepare stock solutions of the antioxidant standard (e.g., quercetin) and test compounds in a suitable solvent (e.g., DMSO) and dilute them to the desired concentrations in culture medium.

-

-

Treatment of Cells:

-

After the 24-hour incubation, remove the culture medium from the wells.

-

Wash the cell monolayer once with 100 µL of PBS per well.

-

Add 100 µL of culture medium containing the test compounds or antioxidant standards at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the test compounds).

-

Add 100 µL of culture medium containing 25 µM DCFH-DA to all wells.

-

Incubate the plate for 1 hour at 37°C and 5% CO2.

-

-

Induction of Oxidative Stress and Fluorescence Measurement:

-

After the 1-hour incubation, remove the treatment medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 100 µL of 600 µM ABAP solution in PBS to all wells except for the blank wells (add only PBS to the blank wells).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.

-

Data Analysis

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

-

Subtract the AUC of the blank from the AUC of all other wells.

-

Calculate the CAA units for each sample using the following formula: CAA Unit = (1 - (AUC_sample / AUC_control)) * 100

-

Generate a dose-response curve for the antioxidant standard (e.g., quercetin) by plotting the CAA units against the concentration.

-

Determine the EC50 value (the concentration required to achieve 50% antioxidant activity) for the standard and the test compounds.

-

Express the antioxidant activity of the test compounds in quercetin equivalents (QE) by comparing their CAA units to the quercetin standard curve.

Mandatory Visualizations

Signaling Pathway of the CAA-0225 Assay

Caption: Signaling pathway of the this compound assay.

Experimental Workflow for the this compound Assay

Caption: Experimental workflow for the this compound assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

Cell Culture Techniques for the Cellular Antioxidant Activity (CAA) Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Antioxidant Activity (CAA) assay is a robust method for quantifying the antioxidant capacity of various compounds, including phytochemicals, food extracts, and dietary supplements, within a biologically relevant context.[1] Unlike traditional chemical antioxidant assays, the CAA assay accounts for crucial factors such as cellular uptake, metabolism, and the localization of antioxidant compounds within the cell.[1] This method relies on the principle of measuring the ability of antioxidants to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) in cultured human cells.[1][2] The reduction in fluorescence intensity directly correlates with the antioxidant activity of the tested substance.

This document provides detailed application notes and standardized protocols for performing the CAA assay, with a focus on the appropriate cell culture techniques necessary for obtaining reliable and reproducible results. The primary cell line discussed is the human hepatocarcinoma cell line, HepG2, which is widely used for this assay due to its metabolic capabilities that simulate the human liver. Additionally, the use of the Caco-2 cell line is explored as a relevant model for studying dietary phenolics.

Principle of the Assay

The CAA assay is based on the following key steps:

-

Cellular Uptake: Cells are co-incubated with the antioxidant compound and the non-fluorescent probe, DCFH-DA. DCFH-DA is lipophilic and readily diffuses across the cell membrane.

-

Probe Deacetylation: Inside the cell, cellular esterases cleave the diacetate group from DCFH-DA, converting it into the polar, non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is trapped within the cell.[2]

-

Radical Generation: The peroxyl radical initiator, ABAP, is added to the cells. ABAP spontaneously decomposes to generate peroxyl radicals.[2]

-

Oxidation and Fluorescence: In the absence of an effective antioxidant, the peroxyl radicals oxidize DCFH to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[2]

-

Antioxidant Action: Antioxidant compounds present within the cell can scavenge the peroxyl radicals, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescence signal.[2]

-

Quantification: The fluorescence is measured over time using a microplate reader. The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time and comparing it to a standard antioxidant, such as quercetin.

Data Presentation

Table 1: Recommended Cell Culture Conditions for CAA Assay

| Parameter | HepG2 Cells | Caco-2 Cells |

| Growth Medium | Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES | Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin |

| Passage Number | 12-35 | 20-40 |

| Culture Vessel | T-75 or T-150 flasks | T-75 or T-150 flasks |

| Subculture Ratio | 1:4 to 1:6 | 1:3 to 1:5 |

| Incubation Conditions | 37°C, 5% CO2, 95% humidity | 37°C, 5% CO2, 95% humidity |

| Seeding Density (96-well plate) | 6 x 10^4 cells/well | 6 x 10^4 cells/well |

Table 2: Reagent Preparation for CAA Assay

| Reagent | Stock Concentration | Working Concentration | Solvent | Storage |

| DCFH-DA | 20 mM | 25 µM | Methanol | -20°C, protected from light |

| ABAP | 200 mM | 600 µM | Hank's Balanced Salt Solution (HBSS) | -40°C |

| Quercetin (Standard) | 10 mM | 0-200 µM | Dimethyl sulfoxide (DMSO) | -20°C |

| Test Compounds | Varies | Varies | DMSO or other suitable solvent | Varies |

Experimental Protocols

General Cell Culture and Maintenance of HepG2 Cells

This protocol outlines the standard procedures for maintaining and passaging HepG2 cells to ensure they are in an optimal state for the CAA assay.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Williams' Medium E

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

HEPES buffer

-

Trypsin-EDTA solution (0.25%)

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

T-75 or T-150 cell culture flasks

-

Sterile serological pipettes and centrifuge tubes

-

Incubator (37°C, 5% CO2)

-

Biosafety cabinet

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing Williams' Medium E with 10% FBS, 2 mM L-glutamine, and 10 mM HEPES.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Cell Seeding: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days. Monitor cell confluence using an inverted microscope.

-

Subculturing (Passaging): When cells reach 80-90% confluence, aspirate the old medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Cell Splitting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1:4 to 1:6 ratio) to a new flask containing fresh, pre-warmed complete growth medium.

Cellular Antioxidant Activity (CAA) Assay Protocol

This protocol details the step-by-step procedure for performing the CAA assay in a 96-well plate format.

Materials:

-

HepG2 cells cultured as described above

-

96-well black, clear-bottom microplate

-

Complete growth medium

-

Treatment medium (Williams' Medium E with 2 mM L-glutamine and 10 mM HEPES, without FBS)

-

DCFH-DA stock solution (20 mM in methanol)

-

ABAP stock solution (200 mM in HBSS)

-

Quercetin stock solution (10 mM in DMSO)

-

Test compounds

-

Phosphate Buffered Saline (PBS)

-

Microplate reader with fluorescence capabilities (Excitation: 485 nm, Emission: 538 nm)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well microplate at a density of 6 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[2]

-

Cell Washing: After 24 hours, remove the growth medium and wash the cells once with 100 µL of PBS per well.

-

Treatment: Prepare treatment solutions by diluting test compounds and quercetin standards in treatment medium. Add 100 µL of the treatment solutions to the respective wells. Include control wells (cells with treatment medium only) and blank wells (cells with treatment medium but no ABAP).

-

Co-incubation with DCFH-DA: Add 25 µM DCFH-DA to all wells (except for wells used for background fluorescence of compounds alone). Incubate the plate for 1 hour at 37°C.[2]

-

Induction of Oxidative Stress: After the 1-hour incubation, remove the treatment medium and wash the cells once with 100 µL of PBS. Add 100 µL of 600 µM ABAP solution in HBSS to all wells except the blank wells. To the blank wells, add 100 µL of HBSS.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[2]

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample.

-

Subtract the AUC of the blank from the AUC of the samples.

-

The CAA unit for each sample is calculated using the following formula: CAA Unit = 100 - (AUCsample / AUCcontrol) x 100

-

Plot a standard curve of quercetin concentration versus CAA units.

-

Express the CAA values of the test compounds as quercetin equivalents (µmol QE/100 µmol of compound or µg QE/mg of extract).

-

Visualization

Signaling Pathway of the CAA Assay

Caption: Signaling pathway of the Cellular Antioxidant Activity (CAA) assay.

Experimental Workflow for the CAA Assay

Caption: Experimental workflow for the CAA assay.

References

Application Notes and Protocols for the Cellular Antioxidant Activity (CAA) Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Cellular Antioxidant Activity (CAA) assay, a method for quantifying the antioxidant activity of various compounds in a biologically relevant context.

Introduction to the Cellular Antioxidant Activity (CAA) Assay

The Cellular Antioxidant Activity (CAA) assay is a cell-based method developed to quantify the antioxidant capacity of phytochemicals, food extracts, dietary supplements, and other compounds.[1][2][3] This assay is considered more biologically relevant than traditional chemical antioxidant assays because it accounts for cellular uptake, metabolism, and the location of antioxidants within the cell.[1][2][3]

The principle of the CAA assay involves a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells.[4] Inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of reactive oxygen species (ROS), generated by an initiator compound like 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2][4] Antioxidant compounds present in the cells can scavenge these ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal. The antioxidant activity is quantified by measuring the reduction in fluorescence in the presence of the test compound compared to a control.[1][2]

Data Presentation: Quantitative Analysis of Antioxidant Activity

The results of the CAA assay are typically expressed as CAA units, which represent the percent inhibition of fluorescence compared to a control. Data can also be expressed in terms of quercetin equivalents, a common antioxidant standard.[1][2]

Table 1: Cellular Antioxidant Activity of Selected Phytochemicals

| Phytochemical | Concentration (µM) | Cell Line | CAA Value (% inhibition) | Quercetin Equivalents (µmol QE/100 µmol) |

| Quercetin | 25 | HepG2 | 17.1 ± 0.9 | 100 |

| Quercetin | 250 | HepG2 | 58.6 ± 2.4 | 100 |

| Kaempferol | - | HepG2 | - | > Quercetin |

| Epigallocatechin gallate (EGCG) | - | HepG2 | - | < Kaempferol |

| Myricetin | - | HepG2 | - | < EGCG |

| Luteolin | - | HepG2 | - | < Myricetin |

| (+)-Catechin | 50 | Caco-2 | 54.1 ± 1.4 | - |

| Quercetin | 50 | Caco-2 | 63.6 ± 0.9 | - |

Data compiled from multiple sources.[1][5]

Table 2: Cellular Antioxidant Activity of Selected Fruit Extracts

| Fruit | CAA Value (µmol QE/100 g fresh weight) |

| Blueberry | Highest |

| Cranberry | > Apple, Red Grape, Green Grape |

| Apple | = Red Grape |

| Red Grape | = Apple |

| Green Grape | < Apple, Red Grape |

Data represents relative antioxidant activity.[1][2]

Experimental Protocols

Materials and Reagents

-

Human hepatocarcinoma (HepG2) cells or Caco-2 cells

-

Cell culture medium (e.g., Williams' Medium E or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) or other radical initiator

-

Quercetin (as a standard)

-

Test compounds

-

96-well black, clear-bottom cell culture plates

-

Fluorescence plate reader

Cell Culture and Seeding

-

Culture HepG2 or Caco-2 cells in an appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

For the assay, seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment and confluence.

CAA Assay Protocol (HepG2 Cells)

-

After 24 hours of incubation, remove the growth medium from the wells and wash the cells once with 100 µL of PBS.

-

Add 100 µL of treatment medium containing the test compound at various concentrations to the wells. Include control wells with medium only and wells with a known antioxidant like quercetin.

-

Incubate the plate for 1 hour at 37°C.

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of 25 µM DCFH-DA solution in treatment medium to each well.

-

Incubate the plate for 1 hour at 37°C.

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add 100 µL of 600 µM ABAP solution in Hanks' Balanced Salt Solution (HBSS) to each well to induce oxidative stress. Blank wells should receive HBSS without ABAP.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.[2]

Data Analysis and Interpretation

-

Subtract the blank fluorescence from the sample fluorescence readings.

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

-

The Cellular Antioxidant Activity (CAA) is calculated using the following formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

To express the results in quercetin equivalents, a standard curve of quercetin is generated, and the CAA values of the test compounds are compared to it.

Visualizations

Caption: Signaling pathway of the Cellular Antioxidant Activity (CAA) assay.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

References

- 1. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Antioxidant Bioavailability Using the Cellular Antioxidant Activity (CAA) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Antioxidant Activity (CAA) assay is a robust method for evaluating the bioavailability and efficacy of antioxidants within a cellular context.[1][2] Unlike traditional chemical-based antioxidant assays (e.g., ORAC, DPPH), the CAA assay accounts for crucial biological processes such as cell uptake, metabolism, and the location of antioxidant compounds within the cell.[1][2][3] This makes it a more biologically relevant tool for screening phytochemicals, food extracts, dietary supplements, and novel drug candidates for their potential health benefits.[1][2][3]